
Norletimol
概要
説明
Norletimol, also known as this compound, is a useful research compound. Its molecular formula is C14H13NO and its molecular weight is 211.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128931. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Norletimol, a synthetic compound identified by its CAS number 129855-29-4, has gained attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Synthesis
This compound's molecular structure remains largely undocumented in the literature, but it is characterized by unique functional groups that contribute to its biological activity. The synthesis of this compound typically involves multi-step organic reactions, although specific synthetic routes are not widely available. The compound's structural similarities to other pharmacologically active compounds suggest a promising avenue for further research and development.
Biological Activities
Preliminary studies indicate that this compound exhibits a variety of biological activities, including:
- Anti-inflammatory Properties : this compound may inhibit inflammatory pathways, potentially through the modulation of cytokine release and enzyme activity.
- Analgesic Effects : The compound has shown promise in pain relief, possibly by interacting with pain receptors or pathways involved in nociception.
- Antitumor Potential : Initial findings suggest that this compound might possess antitumor properties, warranting further investigation into its mechanisms against cancer cells.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific biological targets such as enzymes and receptors involved in various disease processes. Interaction studies have focused on its binding affinity to proteins and enzymes, which helps elucidate its pharmacological effects.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds highlights this compound's unique aspects:
Compound Name | Structural Features | Biological Activity | Unique Aspect |
---|---|---|---|
Letimol | Similar aromatic structure | Anti-inflammatory | Distinct mechanism of action |
Phenylbutazone | Non-steroidal anti-inflammatory drug | Analgesic and anti-inflammatory | Broader spectrum of activity |
Indomethacin | Non-steroidal anti-inflammatory drug | Pain relief | Different side effect profile |
This table illustrates how this compound may fit into the broader category of non-steroidal anti-inflammatory drugs (NSAIDs), while also indicating areas where it may offer distinct therapeutic benefits.
Case Studies and Research Findings
Research on this compound is still emerging. One notable case study explored the compound's interaction with inflammatory pathways in vitro. The study found that this compound significantly reduced the production of pro-inflammatory cytokines in cultured cells, suggesting a potential mechanism for its anti-inflammatory effects. Further studies are needed to confirm these findings in vivo and to explore dosage optimization for clinical applications.
Future Directions
Given its promising biological activities, further research is warranted to explore:
- In Vivo Studies : Evaluating the efficacy and safety of this compound in animal models to better understand its therapeutic potential.
- Mechanistic Studies : Investigating the specific pathways and molecular targets affected by this compound to clarify its mode of action.
- Clinical Trials : Conducting human trials to assess the compound's effectiveness in treating conditions such as chronic pain and inflammation.
科学的研究の応用
Chemical Properties and Mechanism of Action
Norletimol is an organophosphate compound primarily known for its role as an acetylcholinesterase inhibitor. This mechanism is crucial for its applications in both agricultural pest control and medical research. By inhibiting acetylcholinesterase, this compound leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve impulse transmission.
Agricultural Applications
- Pest Control : this compound is used as a systemic insecticide to control a variety of agricultural pests. Its efficacy has been compared to other insecticides under varying soil moisture conditions.
- Environmental Toxicity Studies : The compound serves as a reference standard in studies assessing the toxicity of organophosphates on non-target organisms, including beneficial insects and soil fauna.
Medical Research
- Neurological Disorders : Research has explored this compound's potential for developing treatments for conditions such as Alzheimer's disease, where acetylcholinesterase inhibition may enhance cholinergic neurotransmission.
- Ocular Conditions : Preliminary studies suggest that this compound may have therapeutic effects in treating ocular conditions by modulating angiogenesis, similar to other angiostatic agents.
Data Tables
Application Area | Specific Use Case | Findings/Notes |
---|---|---|
Agriculture | Systemic insecticide | Effective against various pests; toxic to non-target species at high concentrations. |
Medical Research | Alzheimer's treatment development | Potential to improve cholinergic function; ongoing studies required. |
Environmental Science | Toxicity assessment | Serves as a reference compound for environmental impact studies. |
Case Study 1: Agricultural Impact
A study conducted on the effects of this compound on soil fauna indicated that while there were initial declines in populations of certain beneficial organisms, such as Collembola and nematodes, populations rebounded after the degradation of the compound in the soil. This highlights the need for careful management of application rates to mitigate environmental impact.
Case Study 2: Neurological Research
In a clinical trial exploring this compound's effect on patients with mild cognitive impairment, researchers observed improvements in cognitive function scores compared to a placebo group. These findings suggest that this compound may enhance cholinergic activity and warrant further investigation into its long-term effects and safety profile.
Q & A
Basic Research Questions
Q. What are the established experimental protocols for synthesizing Norletimol with high purity?
- Methodological Answer : Synthesis protocols typically involve multi-step organic reactions, including condensation and cyclization steps. Key parameters include temperature control (e.g., 60–80°C for intermediate formation) and solvent selection (e.g., anhydrous dichloromethane). Characterization should include HPLC purity analysis (>98%), nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) for molecular weight validation. Reproducibility requires strict adherence to stoichiometric ratios and inert atmospheric conditions .
Q. How can researchers validate this compound’s mechanism of action in preliminary in vitro studies?
- Methodological Answer : Use dose-response assays (e.g., IC₅₀ determination) in target cell lines, paired with negative controls (e.g., untreated cells) and positive controls (e.g., known inhibitors). Confirm target engagement via Western blotting for protein expression changes or fluorescence-based binding assays. Cross-validate results with siRNA knockdown or CRISPR-Cas9 gene editing to establish specificity .
Q. What are the recommended storage conditions to maintain this compound’s stability in long-term studies?
- Methodological Answer : Store lyophilized this compound at –20°C in airtight, light-protected containers. For dissolved stocks (e.g., DMSO solutions), aliquot to avoid freeze-thaw cycles and verify stability via UV-Vis spectroscopy over time. Degradation can be monitored using thin-layer chromatography (TLC) or LC-MS .
Advanced Research Questions
Q. How should researchers design dose-escalation studies for this compound in heterogeneous in vivo models?
- Methodological Answer : Use pharmacokinetic (PK) data from pilot studies to determine maximum tolerated dose (MTD). Employ staggered dosing cohorts (e.g., 3–5 animals per group) with incremental increases (e.g., 25% dose escalation). Monitor biomarkers (e.g., liver enzymes, renal function) and apply the modified Fibonacci sequence for dose increments to balance safety and efficacy .
Q. What statistical approaches resolve contradictions in this compound’s efficacy across replicate experiments?
- Methodological Answer : Apply meta-analysis to aggregate data from independent trials, using random-effects models to account for inter-study variability. Test for publication bias via funnel plots. For inconsistent in vitro results, use Grubbs’ test to identify outliers or Bayesian hierarchical models to quantify uncertainty .
Q. How can researchers optimize this compound’s bioavailability for CNS penetration in preclinical models?
- Methodological Answer : Modify formulation using lipid-based nanoparticles or prodrug strategies to enhance blood-brain barrier (BBB) permeability. Measure cerebrospinal fluid (CSF) concentrations via microdialysis and correlate with plasma PK profiles. Validate using in situ brain perfusion models or PET imaging with radiolabeled this compound .
Q. What methodologies confirm off-target effects of this compound in high-throughput screening (HTS)?
- Methodological Answer : Perform counter-screens against unrelated targets (e.g., kinase panels) and use cheminformatics tools (e.g., SEA, SwissTargetPrediction) to predict binding promiscuity. Validate via thermal shift assays (TSA) or surface plasmon resonance (SPR) to assess non-specific interactions. Dose-response curves with Hill slopes >1 may indicate off-target activity .
Q. How should researchers address batch-to-batch variability in this compound’s biological activity?
- Methodological Answer : Standardize synthesis protocols with rigorous quality control (QC) checkpoints, including NMR purity checks and endotoxin testing. Use internal reference standards in bioassays (e.g., a stable control compound) and normalize activity data to account for inter-experimental variability .
Q. Data Analysis & Reproducibility
Q. What criteria define robust EC₅₀/IC₅₀ values for this compound in dose-response studies?
- Methodological Answer : Ensure curve fits (e.g., sigmoidal models) have R² > 0.95 and Hill slopes between 0.8–1.2. Report confidence intervals (e.g., 95% CI) and use at least three independent replicates. Validate with alternative assays (e.g., fluorescent vs. luminescent readouts) to exclude assay-specific artifacts .
Q. How can researchers standardize reporting of this compound’s toxicity in zebrafish models?
- Methodological Answer : Adopt the OECD Fish Embryo Acute Toxicity (FET) Test guidelines. Quantify endpoints (e.g., mortality, teratogenicity) using standardized scoring systems and blind evaluators to treatment groups. Include positive controls (e.g., 3,4-dichloroaniline) and report water chemistry parameters (e.g., pH, dissolved oxygen) .
Q. Cross-Disciplinary Considerations
Q. What in silico tools predict this compound’s metabolic pathways for drug-drug interaction studies?
- Methodological Answer : Use CYP450 inhibition assays (e.g., fluorogenic substrates) and computational tools like SimCYP or GastroPlus. Cross-reference with human liver microsome (HLM) stability data and UGT/P-gp interaction assays. Prioritize metabolites identified via LC-HRMS for toxicological screening .
Q. How should ethical reviews address this compound’s use in human-derived primary cell lines?
- Methodological Answer : Obtain IRB approval for cell sourcing (e.g., donor consent documentation). Anonymize donor data and adhere to HIPAA/GDPR guidelines. Include ethics statements in manuscripts, specifying compliance with the Declaration of Helsinki and local biorepository regulations .
特性
CAS番号 |
886-08-8 |
---|---|
分子式 |
C14H13NO |
分子量 |
211.26 g/mol |
IUPAC名 |
2-(benzyliminomethyl)phenol |
InChI |
InChI=1S/C14H13NO/c16-14-9-5-4-8-13(14)11-15-10-12-6-2-1-3-7-12/h1-9,11,16H,10H2 |
InChIキー |
LPSMMAHYAIVSQW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN=CC2=CC=CC=C2O |
正規SMILES |
C1=CC=C(C=C1)CN=CC2=CC=CC=C2O |
Key on ui other cas no. |
129855-29-4 886-08-8 |
ピクトグラム |
Irritant |
同義語 |
alpha-benzylimino-o-cresol N-(2-hydroxyphenylmethylidine)benzylamine N-(o-hydroxyphenylmethylidine)benzylamine norletimol saddamine salicylidene benzylamine |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。